molecular formula C17H17Cl2NO3 B2640602 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 868255-83-8

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No.: B2640602
CAS No.: 868255-83-8
M. Wt: 354.23
InChI Key: FVPIAQQZLWIVNH-UHFFFAOYSA-N
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Description

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone is an organic compound characterized by the presence of chloro, methoxy, and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-chlorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Amino or thiol derivatives.

Scientific Research Applications

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is studied for its properties as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-2,5-dimethoxyanilino)-1-phenyl-1-propanone: Lacks the additional chloro group on the phenyl ring.

    3-(4-Methoxy-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone: Contains a methoxy group instead of a chloro group.

Uniqueness

3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)-1-propanone is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

3-(4-chloro-2,5-dimethoxyanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-22-16-10-14(17(23-2)9-13(16)19)20-8-7-15(21)11-3-5-12(18)6-4-11/h3-6,9-10,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPIAQQZLWIVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NCCC(=O)C2=CC=C(C=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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